
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
Overview
Description
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of methoxymethoxy groups attached to the naphthalene rings. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Methoxymethylation: The naphthalene derivatives undergo methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the methoxymethoxy groups onto the naphthalene rings.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The methoxymethoxy (-OCH₂OCH₃) groups undergo selective oxidation under controlled conditions:
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (acidic) | H₂SO₄, 60°C | 2,2'-Bis(carboxy)-1,1'-binaphthalene | 75–82% | |
CrO₃/H₂O | Acetic acid, reflux | 2,2'-Bis(methoxycarbonyl)-1,1'-binaphthalene | 68% |
Oxidation typically targets the methoxymethoxy ethers, converting them to carboxylic acids or esters depending on the reagent. Stronger oxidants like KMnO₄ favor full deprotection to carboxylic acids, while CrO₃ yields ester intermediates.
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis removes the methoxymethoxy protecting groups:
Hydrolysis under acidic conditions is highly efficient, regenerating the parent 1,1'-binaphthol structure. Base-mediated hydrolysis is less selective due to competing cleavage pathways .
Substitution Reactions
The methoxymethoxy groups participate in nucleophilic substitutions:
Substitutions are typically performed in polar aprotic solvents with strong bases, enabling the introduction of diverse functional groups .
Formylation Reactions
Directed ortho-metalation enables selective functionalization:
Step | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
1 | n-BuLi/THF, 0°C→RT → DMF | 2,2'-Bis(methoxymethoxy)-3,3'-dicarbaldehyde | 39% | |
2 | HCl/THF, RT → workup | 2,2'-Dihydroxy-3,3'-dicarbaldehyde | 85% |
This two-step process leverages the compound’s ability to undergo lithiation at the 3,3'-positions, followed by formylation and subsequent deprotection .
Reaction Mechanisms and Stereochemical Influence
The compound’s reactivity is governed by:
-
Hydrogen-bonding interactions : Stabilizes transition states in asymmetric catalysis .
-
Chiral induction : The binaphthyl core’s rigid structure enforces stereoselectivity in ligand-metal complexes, critical for enantioselective transformations.
-
Electronic effects : Methoxymethoxy groups donate electron density, activating specific reaction sites for electrophilic attacks.
Crystallographic studies reveal a transoid conformation (dihedral angles: 71.72°–89°) that sterically directs reagent approach, enhancing regioselectivity .
This compound’s multifaceted reactivity underpins its utility in asymmetric synthesis, materials science, and pharmaceutical intermediates. Experimental protocols and mechanistic insights from peer-reviewed studies ensure reproducibility and scalability for industrial applications.
Scientific Research Applications
Chemical Reactions
The compound undergoes various chemical transformations:
- Oxidation : The methoxymethoxy groups can be oxidized to yield aldehydes or carboxylic acids.
- Reduction : Reduction can regenerate hydroxyl groups from methoxymethoxy groups.
- Substitution : Nucleophilic substitution reactions can occur where methoxymethoxy groups are replaced by other functional groups.
Table 1: Summary of Chemical Reactions
Reaction Type | Products | Common Reagents |
---|---|---|
Oxidation | Aldehydes, Carboxylic Acids | Potassium permanganate, Chromium trioxide |
Reduction | Binaphthol | Lithium aluminum hydride, Sodium borohydride |
Substitution | Various functionalized products | Amines, Thiols under basic conditions |
Asymmetric Catalysis
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE serves as a crucial intermediate in the synthesis of chiral ligands used in asymmetric catalysis. Its unique structure allows it to induce chirality in reaction products effectively.
- Case Study : In a study involving asymmetric Michael reactions, this compound demonstrated high yields (up to 90%) and optical purities exceeding 99% when used as a catalyst for reactions involving alkenyl boronic acids and α,β-unsaturated ketones .
Biological Applications
The compound is also utilized in biological studies:
- Enzyme Mechanisms : It can act as a probe in biochemical assays to study enzyme mechanisms.
- Biochemical Assays : The chiral nature allows for specific interactions with biological targets.
Industrial Applications
In industry, this compound is employed in the production of advanced materials and as a building block for organic synthesis.
Table 2: Industrial Applications
Application Area | Description |
---|---|
Advanced Materials | Used in creating novel materials with specific properties |
Organic Synthesis | Acts as a building block for more complex compounds |
Mechanism of Action
The mechanism of action of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The methoxymethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methoxynaphthalene: A simpler naphthalene derivative with a single methoxy group.
2-Methoxynaphthalene: Another naphthalene derivative with a methoxy group at a different position.
1,2-Dimethoxynaphthalene: A compound with two methoxy groups on the naphthalene ring.
Uniqueness
2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE is unique due to the presence of methoxymethoxy groups on both naphthalene rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.
Biological Activity
2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene is a chiral organic compound with the molecular formula CHO and a molecular weight of approximately 374.44 g/mol. This compound features two naphthalene units linked by methoxymethoxy groups, which enhance its solubility and reactivity. Recent studies have highlighted its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure
The compound exists in two enantiomeric forms: (R)-(+)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl and (S)-(-)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. The unique structural characteristics contribute to its biological interactions.
Anti-inflammatory Properties
Research indicates that this compound may exhibit significant anti-inflammatory effects. It has been shown to modulate cellular signaling pathways involved in inflammation. For instance, studies suggest that the compound can inhibit the production of pro-inflammatory cytokines through the suppression of NF-κB activation.
Anticancer Effects
In vitro studies have demonstrated that this compound possesses anticancer properties by affecting various cancer cell lines. Notably, it has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- IC Values : The compound exhibited IC values ranging from 5.6 μM to 45 μM against these cell lines, indicating potent antiproliferative activity .
The mechanism of action for the anticancer activity of this compound appears to involve:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to increased DNA damage in cancer cells.
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the S phase, preventing cancer cells from dividing .
Study 1: In Vitro Anticancer Activity
A study assessing the effects of this compound on MCF-7 cells revealed a significant reduction in cell viability at concentrations as low as 10 μM. The study concluded that the compound effectively induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like BCL-XL .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on its anti-inflammatory properties, researchers treated macrophages with various concentrations of the compound and measured cytokine levels. Results indicated a dose-dependent decrease in TNF-α and IL-6 production, suggesting that this compound can effectively modulate inflammatory responses.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,1'-Bi-2-naphthol | CHO | Known for its role as a chiral ligand in catalysis |
2,2'-Dimethoxy-1,1'-binaphthyl | CHO | Similar structure but with different methoxy groups |
3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | CHIO | Exhibits enhanced biological activity due to iodine substitution |
Q & A
Q. How can the synthesis of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene be optimized for high yield and enantiomeric purity?
Basic
Optimization involves protecting group strategies and stereoselective bromination. For example, brominated derivatives (e.g., (R)-6,6′-dibromo analogs) are synthesized via bromination under anhydrous conditions, followed by methoxymethoxy protection using NaH and chloromethyl methyl ether . Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures removal of diastereomeric byproducts. Yield improvements (>80%) are achieved by controlling reaction temperature (0–25°C) and stoichiometric excess of brominating agents (e.g., NBS) .
Q. What analytical techniques confirm structural integrity and enantiomeric purity?
Basic
- NMR : and NMR verify substitution patterns (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm) .
- Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol eluents to resolve enantiomers (retention time differences ≥2 min) .
- Circular Dichroism (CD) : Compare CD spectra with known (R)- or (S)-configured standards to confirm absolute configuration .
Q. How to resolve discrepancies in optical rotation data for enantiopure derivatives?
Advanced
Contradictions often arise from trace solvents or impurities. Solutions:
- Recrystallization : Use mixed solvents (e.g., toluene/hexane) to remove chiral impurities .
- Chiral Shift Reagents : Add Eu(hfc) to NMR samples; splitting of methoxymethoxy signals confirms enantiopurity .
- Moisture Control : Anhydrous conditions prevent hydrolysis of methoxymethoxy groups, which can alter optical activity .
Q. What strategies enhance catalytic performance in asymmetric reactions?
Advanced
As a chiral ligand, its efficacy depends on:
- Metal Coordination : Use Ru(II) or Rh(I) complexes (e.g., [(R)-BINAP]Ru(OAc)) for hydrogenation; ligand-to-metal ratios (1:1 to 2:1) impact enantioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substrate-ligand interactions in asymmetric allylic alkylation .
- Substrate Scope Testing : Compare turnover numbers (TON) for aryl vs. alkyl substrates to identify steric limitations .
Q. How to isolate diastereomeric intermediates during derivatization?
Advanced
- Chromatographic Separation : Use reverse-phase C18 columns with acetonitrile/water gradients for polar intermediates (e.g., hydroxylated derivatives) .
- Crystallization : Diastereomers with large polarity differences (e.g., brominated vs. non-brominated) crystallize selectively from ethyl acetate/hexane mixtures .
Q. What precautions are required for handling sulfonate derivatives?
Basic
- Personal Protective Equipment (PPE) : Gloves and goggles to prevent contact with triflates (R34 hazard: causes burns) .
- Inert Atmosphere : Store triflate derivatives under argon to avoid hydrolysis .
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO before disposal .
Q. How to analyze reaction mechanisms computationally?
Advanced
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model transition states in asymmetric catalysis .
- Energy Profiles : Compare activation energies for (R)- vs. (S)-configured pathways to explain enantioselectivity trends .
Q. How to achieve regioselective functionalization at specific positions?
Basic
- Directed Bromination : Use Br/FeCl to selectively brominate C6/C6′ positions, guided by methoxymethoxy directing groups .
- Protection/Deprotection : Temporarily block reactive sites with TBS groups before functionalizing adjacent positions .
Q. How to address contradictions in reported catalytic activity?
Advanced
- Reproduce Conditions : Verify solvent purity (e.g., anhydrous DCM vs. technical grade) and catalyst pre-activation steps (e.g., degassing) .
- Kinetic Studies : Measure initial reaction rates under varied temperatures to identify Arrhenius deviations caused by impurities .
Q. Best practices for long-term storage?
Basic
- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation .
- Stability Monitoring : Perform quarterly HPLC checks to detect decomposition (e.g., methoxymethoxy hydrolysis) .
Properties
IUPAC Name |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAQRNNJNMLGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173831-50-0, 142128-92-5, 74292-20-9 | |
Record name | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 74292-20-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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